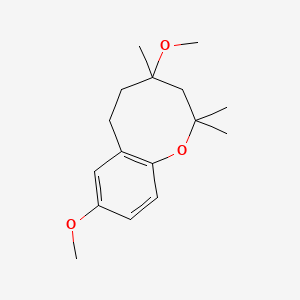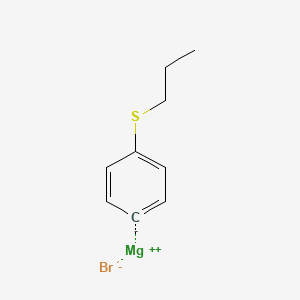
Magnesium;propylsulfanylbenzene;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;propylsulfanylbenzene;bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These compounds are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound consists of a magnesium atom bonded to a propylsulfanylbenzene group and a bromide ion. This unique structure allows it to participate in various chemical reactions, making it a valuable reagent in both laboratory and industrial settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium;propylsulfanylbenzene;bromide can be synthesized through the reaction of propylsulfanylbenzene with magnesium metal in the presence of anhydrous ether. The reaction typically involves the following steps:
Preparation of the Grignard Reagent: Magnesium turnings are added to an anhydrous ether solution of propylsulfanylbenzene.
Initiation: A small amount of iodine may be added to initiate the reaction.
Reaction: The mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) until the magnesium is completely consumed, forming the Grignard reagent.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Reactors: Large reactors equipped with stirring mechanisms and inert gas purging systems.
Purification: The crude product is purified through distillation or recrystallization to obtain the desired purity.
Quality Control: Analytical techniques such as gas chromatography and nuclear magnetic resonance spectroscopy are used to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;propylsulfanylbenzene;bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (e.g., aldehydes and ketones) to form alcohols.
Substitution: Can participate in substitution reactions with halides to form new carbon-carbon bonds.
Coupling Reactions: Used in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Anhydrous ether or tetrahydrofuran (THF) is typically used as the solvent.
Temperature: Reactions are usually carried out at low temperatures to control the reactivity.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Biaryl Compounds: Result from coupling reactions.
Wissenschaftliche Forschungsanwendungen
Magnesium;propylsulfanylbenzene;bromide has a wide range of applications in scientific research:
Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of advanced materials with specific properties.
Catalysis: Acts as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Biological Studies: Utilized in the synthesis of biologically active compounds for research in medicinal chemistry.
Wirkmechanismus
The mechanism of action of Magnesium;propylsulfanylbenzene;bromide involves the formation of a highly reactive carbon-magnesium bond. This bond acts as a nucleophile, attacking electrophilic centers in other molecules. The magnesium atom stabilizes the negative charge on the carbon, facilitating the formation of new carbon-carbon bonds. The compound’s reactivity is influenced by the nature of the substituents on the benzene ring and the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with a phenyl group instead of a propylsulfanylbenzene group.
Ethylmagnesium Bromide: Contains an ethyl group instead of a propylsulfanylbenzene group.
Uniqueness
Magnesium;propylsulfanylbenzene;bromide is unique due to the presence of the propylsulfanyl group, which can impart different reactivity and selectivity compared to other Grignard reagents. This makes it particularly useful in specific synthetic applications where the propylsulfanyl group can participate in additional interactions or provide steric hindrance.
Eigenschaften
Molekularformel |
C9H11BrMgS |
|---|---|
Molekulargewicht |
255.46 g/mol |
IUPAC-Name |
magnesium;propylsulfanylbenzene;bromide |
InChI |
InChI=1S/C9H11S.BrH.Mg/c1-2-8-10-9-6-4-3-5-7-9;;/h4-7H,2,8H2,1H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
AHIRUFKSLCRSFX-UHFFFAOYSA-M |
Kanonische SMILES |
CCCSC1=CC=[C-]C=C1.[Mg+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


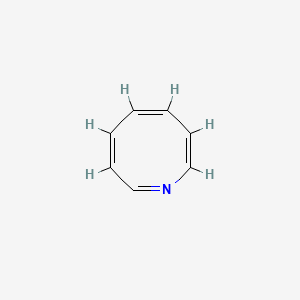
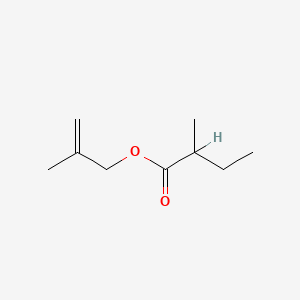
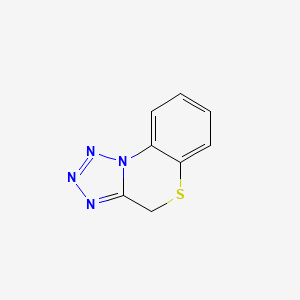


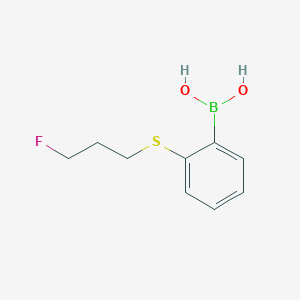
![[(2S)-2-methylbutyl] heptanoate](/img/structure/B12641787.png)
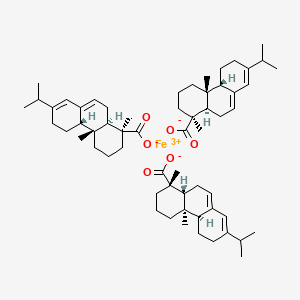
![2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12641807.png)


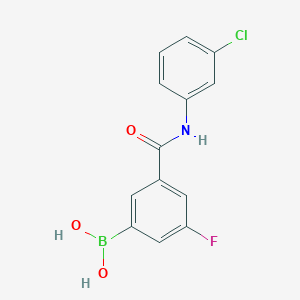
![1-Butyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B12641818.png)
